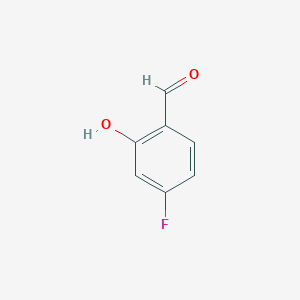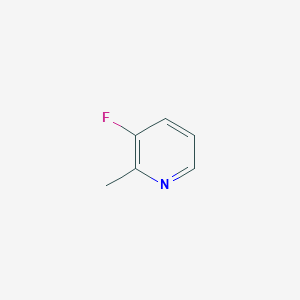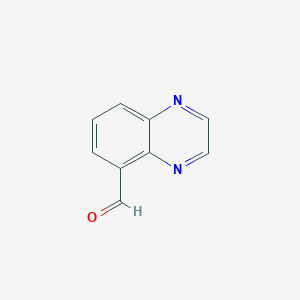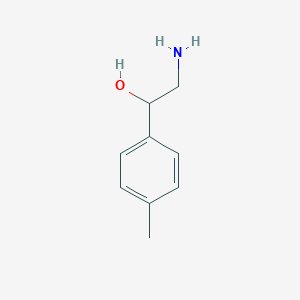
2-Amino-1-(4-methylphenyl)ethanol
Übersicht
Beschreibung
2-Amino-1-(4-methylphenyl)ethanol is a chemical compound that serves as a key intermediate in the synthesis of cardiovascular drugs. It is derived from β-phenylethanol as a raw material and undergoes a multi-step synthesis process. The compound is of significant interest due to its potential applications in the pharmaceutical industry, particularly in the development of treatments for heart-related conditions.
Synthesis Analysis
The synthesis of 2-Amino-1-(4-methylphenyl)ethanol involves a four-step reaction process starting from β-phenylethanol. The process includes esterification, nitrification, hydrolysis, and reduction. This method has been studied and optimized to achieve a high total yield of 66.4% and an HPLC purity of 99.77% . The successful synthesis of this compound demonstrates its feasibility for industrial-scale production, which is crucial for its application in drug manufacturing.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 2-Amino-1-(4-methylphenyl)ethanol, they do provide insights into related compounds. For instance, the synthesis and crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate have been determined through X-ray diffraction analysis . This related compound features two non-coplanar ring systems of phenol and thiazole, and its structure is stabilized by extensive intermolecular hydrogen bonding. Such structural analyses are essential for understanding the physical and chemical properties of these compounds and their interactions in biological systems.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Amino-1-(4-methylphenyl)ethanol are indicative of its reactive nature. The esterification and nitrification steps suggest that the compound can participate in electrophilic substitution reactions, which are typical for aromatic compounds. The hydrolysis and reduction steps are crucial for introducing the amino group, which is a functional group that can engage in various chemical reactions, such as forming amides or Schiff bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-1-(4-methylphenyl)ethanol are determined by its molecular structure. The presence of both amino and hydroxyl groups suggests that the compound is likely to exhibit polarity, which can affect its solubility in different solvents. The purity of the compound, as indicated by HPLC analysis, is critical for its use in pharmaceutical applications, where impurities can significantly impact the efficacy and safety of the resulting drugs . The melting point and GC-MS data provided in the synthesis study further confirm the identity and purity of the compound, which are essential parameters for quality control in industrial production.
Wissenschaftliche Forschungsanwendungen
Indole derivatives, which are structurally similar to “2-Amino-1-(4-methylphenyl)ethanol”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
-
Ethanolamine (2-aminoethanol, monoethanolamine, ETA, or MEA)
- Application: Ethanolamine is a naturally occurring organic chemical compound used in a variety of industrial applications .
- Method: It is used in gas stream scrubbing and as a pH-control amine .
- Outcome: It is a component in the formation of cellular membranes and thus a molecular building block for life .
-
1-(2-Methylphenyl)ethanol
- Application: This compound serves as a component of the essential oil from some plants in the ginger family and is also used as a flavoring agent .
- Method: It is typically extracted from plant material and used in formulations for food and beverages .
- Outcome: It contributes to the flavor and aroma of various food and beverage products .
-
Indole Derivatives
- Application: Indole derivatives, which are structurally similar to “2-Amino-1-(4-methylphenyl)ethanol”, have been found to possess various biological activities .
- Method: These compounds are synthesized in the lab and tested for their biological activities .
- Outcome: They have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
-
Ethanolamine (2-aminoethanol, monoethanolamine, ETA, or MEA)
- Application: Ethanolamine is a naturally occurring organic chemical compound used in a variety of industrial applications .
- Method: It is used in gas stream scrubbing and as a pH-control amine .
- Outcome: It is a component in the formation of cellular membranes and thus a molecular building block for life .
-
1-(2-Methylphenyl)ethanol
- Application: This compound serves as a component of the essential oil from some plants in the ginger family and is also used as a flavoring agent .
- Method: It is typically extracted from plant material and used in formulations for food and beverages .
- Outcome: It contributes to the flavor and aroma of various food and beverage products .
-
Indole Derivatives
- Application: Indole derivatives, which are structurally similar to “2-Amino-1-(4-methylphenyl)ethanol”, have been found to possess various biological activities .
- Method: These compounds are synthesized in the lab and tested for their biological activities .
- Outcome: They have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
2-amino-1-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBXVBYRGVHEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393261, DTXSID90903137 | |
| Record name | 2-amino-1-(4-methylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3734 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-methylphenyl)ethanol | |
CAS RN |
53360-85-3 | |
| Record name | α-(Aminomethyl)-4-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53360-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-1-(4-methylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(4-methylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

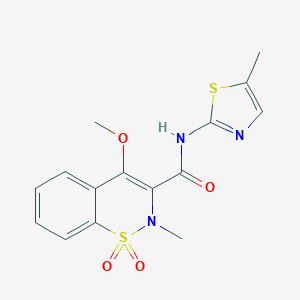
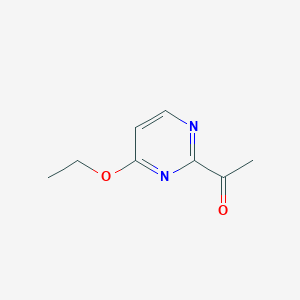
![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)
![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)
![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)
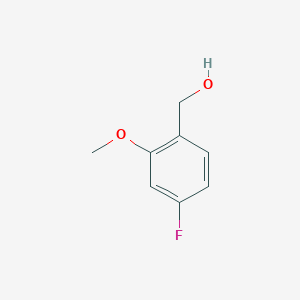
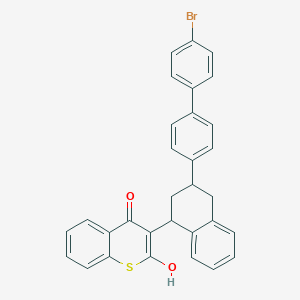
![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)
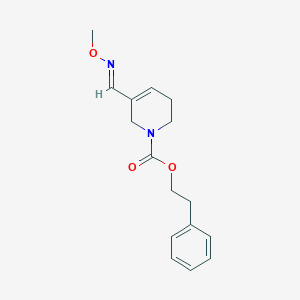
![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)
